(R)-9-Hydroxy Risperidone-d4
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Overview
Description
®-9-Hydroxy Risperidone-d4 is a deuterium-labeled derivative of 9-hydroxy risperidone, a major active metabolite of risperidone. Risperidone is an antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. The deuterium labeling in ®-9-Hydroxy Risperidone-d4 allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of risperidone using deuterated water (D2O) or deuterated solvents such as deuterated methanol (CD3OD) under specific reaction conditions .
Industrial Production Methods
Industrial production of ®-9-Hydroxy Risperidone-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and quality control measures to verify the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-9-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of ®-9-Hydroxy Risperidone-d4 may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
®-9-Hydroxy Risperidone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of risperidone and its metabolites in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of risperidone.
Drug Development: Used in the development of new antipsychotic medications and formulations.
Clinical Research: Employed in clinical trials to assess the efficacy and safety of risperidone and its derivatives.
Mechanism of Action
®-9-Hydroxy Risperidone-d4 exerts its effects by binding to and blocking the activity of serotonin 5-HT2 and dopamine D2 receptors in the brain. This inhibition modulates neurotransmitter signaling pathways, leading to altered neurotransmission and downstream effects on neuronal function. The deuterium labeling allows for precise tracking of the compound’s pharmacokinetic profile and metabolic fate .
Comparison with Similar Compounds
Similar Compounds
Risperidone: The parent compound, used as an antipsychotic medication.
9-Hydroxy Risperidone: The major active metabolite of risperidone.
Risperidone-d4: A deuterium-labeled derivative of risperidone.
Uniqueness
®-9-Hydroxy Risperidone-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research. Additionally, its ability to inhibit serotonin and dopamine receptors makes it effective in studying the pharmacodynamics of antipsychotic medications .
Properties
Molecular Formula |
C23H27FN4O3 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(9R)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1/i8D2,12D2 |
InChI Key |
PMXMIIMHBWHSKN-KPFUICHZSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2[C@@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
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